molecular formula C6H11FN2O B1445302 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone CAS No. 1545621-41-7

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone

Cat. No.: B1445302
CAS No.: 1545621-41-7
M. Wt: 146.16 g/mol
InChI Key: VSNVPKCLULGKHX-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone is a chemical compound that features a fluorinated pyrrolidine ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone typically involves the reaction of 3-fluoropyrrolidine with an appropriate aminating agent. One common method involves the use of 2-aminoethanone as a starting material, which is then reacted with 3-fluoropyrrolidine under controlled conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products Formed

    Oxidation: Products may include 2-amino-1-(3-fluoropyrrolidin-1-yl)ethanoic acid.

    Reduction: Products may include 2-amino-1-(3-fluoropyrrolidin-1-yl)ethanol.

    Substitution: Products depend on the nucleophile used, such as 2-amino-1-(3-azidopyrrolidin-1-yl)ethanone.

Scientific Research Applications

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-chloropyrrolidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-1-(3-bromopyrrolidin-1-yl)ethanone: Similar structure but with a bromine atom instead of fluorine.

    2-Amino-1-(3-methylpyrrolidin-1-yl)ethanone: Similar structure but with a methyl group instead of fluorine.

Properties

IUPAC Name

2-amino-1-(3-fluoropyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2O/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNVPKCLULGKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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